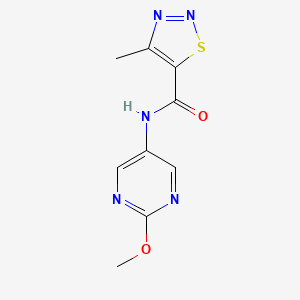

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-Methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 2-methoxypyrimidin-5-yl moiety.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c1-5-7(17-14-13-5)8(15)12-6-3-10-9(16-2)11-4-6/h3-4H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAJLLJDDNDADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides serve as versatile precursors for thiadiazole formation. Treatment of methyl-substituted thiosemicarbazides with phosphorus oxychloride (POCl₃) under reflux facilitates cyclization to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. For example, refluxing 3-methylthiosemicarbazide with POCl₃ in anhydrous dichloromethane yields the carboxylic acid after hydrolysis (Figure 1A).

Oxidative Cyclization Using Iron(III) Chloride

Thiosemicarbazones derived from methyl ketones undergo oxidative cyclization with iron(III) chloride (FeCl₃) in ethanol to form the thiadiazole ring. This method offers regioselectivity for the methyl substituent at position 4 (Figure 1B).

Base-Mediated Intramolecular N–S Bond Formation

A transition-metal-free approach employs sodium hydride (NaH) in dimethylformamide (DMF) to promote dehydrogenative N–S bond formation in thioacylamidine intermediates. While optimized for 1,2,4-thiadiazoles, analogous conditions may adapt to 1,2,3-thiadiazoles by modulating amidine and dithioester substrates.

Amide Bond Formation with 5-Amino-2-Methoxypyrimidine

Acyl Chloride Route

Activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acyl chloride (using thionyl chloride or POCl₃) enables nucleophilic attack by 5-amino-2-methoxypyrimidine. Reactions proceed in tetrahydrofuran (THF) or dichloromethane with triethylamine as a base, achieving yields of 70–85%.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide coupling under mild conditions. This method circumvents acyl chloride handling, favoring polar aprotic solvents like DMF (Table 1).

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acyl Chloride | SOCl₂, Et₃N, THF, 0°C to RT | 82 | 95 |

| EDC/HOBt | DMF, RT, 24 h | 78 | 97 |

| HATU | DCM, DIEA, 0°C to RT | 85 | 96 |

Integrated One-Pot Approaches

Sequential cyclization and amidation in a single reactor minimize intermediate isolation. For instance, in situ generation of the thiadiazole carboxylic acid using POCl₃, followed by EDC-mediated coupling with the amine, achieves a 68% overall yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : The methyl group at C4 resonates as a singlet near δ 2.5 ppm, while the methoxy protons on the pyrimidine appear at δ 3.9 ppm.

- ¹³C NMR : The thiadiazole carbons (C2, C3, C5) are observed at δ 160–155 ppm, with the carbonyl carbon at δ 165 ppm.

- HRMS : Molecular ion peak at m/z 294.0521 (calculated for C₁₀H₁₀N₅O₂S).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity. The compound exhibits stability in DMSO at −20°C for 6 months.

Challenges and Optimizations

- Regioselectivity : Competing 1,2,4-thiadiazole formation is mitigated by steric hindrance from the methyl group.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

- Green Chemistry : Water-mediated couplings remain elusive; ionic liquid-based systems are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The methoxypyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the carboxamide group.

Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism by which N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby influencing various physiological and pathological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tiadinil (N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide)

- Structure : Substituted with a 3-chloro-4-methylphenyl group instead of 2-methoxypyrimidin-5-yl.

- Activity : Acts as a plant activator, inducing systemic acquired resistance (SAR) in tomatoes against Pseudomonas syringae under salt stress. It operates via salicylic acid (SA)-mediated pathways, independent of abscisic acid (ABA) .

Key Data :

Property Value Molecular Formula C₁₂H₁₁ClN₃OS Molecular Weight 296.75 g/mol Biological Target SA-mediated defense pathways

N-(2,5-Dimethoxyphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide (CAS 183306-47-0)

- Structure : Features a 2,5-dimethoxyphenyl substituent.

- Properties : Higher molecular weight (279.31 g/mol) and increased lipophilicity due to methoxy groups. Predicted solubility and acid dissociation constants suggest moderate bioavailability .

Key Data :

Property Value Molecular Formula C₁₂H₁₃N₃O₃S Density 1.339 ± 0.06 g/cm³ pKa 10.09 ± 0.70

Functional Group Modifications

1,2,3-Thiadiazole-5-Carbohydrazides ()

- Structure : Replace the carboxamide group with carbohydrazide (-CONHNH₂).

- Activity : Demonstrated antifungal properties by inhibiting fungal fatty acid biosynthesis. For example, N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide showed efficacy against Candida albicans .

BTP2 (N-(4-(3,5-Bis(trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide)

- Structure : Incorporates a pyrazole ring with trifluoromethyl groups.

- Activity: Inhibits store-operated calcium entry (SOCE) in endothelial cells and T-cells, demonstrating utility in cancer and immunology research .

Key Data :

Property Value Molecular Weight 430.16 g/mol Mechanism SOC channel inhibition

Heterocyclic Core Modifications

5-Pyridinyl-1,3,4-Thiadiazole-2-Carboxamides ()

- Structure : Replaces the 1,2,3-thiadiazole with a 1,3,4-thiadiazole and substitutes pyridinyl for methoxypyrimidinyl.

- Synthesis : Prepared via coupling of ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide coupling .

- Activity: Limited data on biological activity, but structural analogs are explored as kinase inhibitors.

Org 214007-0

Table 1: Comparative Overview of Key Compounds

Key Research Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro in Tiadinil) enhance agrochemical activity, while methoxy groups (e.g., dimethoxyphenyl analog) may improve solubility .

- Trifluoromethyl groups (BTP2) increase lipophilicity and target affinity but may reduce metabolic stability .

Functional Group Impact :

- Carboxamides generally exhibit better metabolic stability than carbohydrazides, which are prone to hydrolysis .

Therapeutic Potential: The 1,2,3-thiadiazole carboxamide scaffold is versatile, enabling applications in plant science (Tiadinil), immunology (BTP2), and endocrinology (Org 214007-0) .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The molecular formula of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is with a molecular weight of approximately 251.27 g/mol . The compound features a thiadiazole ring fused with a pyrimidine moiety, which contributes to its biological properties.

Synthesis Methods:

The synthesis typically involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 2-methoxypyrimidine derivatives under specific conditions that may include the use of dehydrating agents like phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.

Biological Activity

N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazolopyrimidine exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance:

- Efficacy Against Bacteria: Compounds derived from the thiadiazole framework demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Fungal Activity: The compound also exhibited antifungal properties against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been evaluated using various cancer cell lines:

- Cytotoxicity: In vitro studies using the MCF-7 breast cancer cell line revealed IC50 values ranging from 5.69 to 9.36 µM for certain derivatives, indicating potent cytotoxic effects .

- Mechanism of Action: The compound's mechanism may involve inhibition of key signaling pathways in cancer cells. In silico docking studies have suggested effective binding modes to targets involved in hormonal signaling pathways relevant to breast cancer treatment .

Case Studies

Several case studies have highlighted the biological activity of thiadiazolopyrimidine derivatives:

- Thiadiazolopyrimidine Derivatives: A study synthesized a series of new compounds based on this scaffold and assessed their antimicrobial and anticancer activities. Results indicated that modifications to the thiadiazole ring significantly impacted biological efficacy .

- In Vivo Studies: Some derivatives were tested for their antitumor activity in vivo, showing promising results that warrant further exploration into their therapeutic potential against various cancers .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with the methoxypyrimidine moiety. Key steps include:

- Thiadiazole formation : Cyclocondensation of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) to generate the 1,2,3-thiadiazole ring .

- Carboxamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF or DMSO to attach the pyrimidine group .

Critical conditions affecting yield include: - Temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Ultrasound-assisted methods improve reaction rates by 20–30% compared to traditional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR :

- Thiadiazole protons appear as singlets near δ 8.5–9.0 ppm due to deshielding .

- Methoxy group on pyrimidine: δ ~3.9 ppm (singlet, 3H) .

- IR spectroscopy :

- Carboxamide C=O stretch at ~1670 cm⁻¹ and thiadiazole C-S absorption near 680 cm⁻¹ .

- HRMS :

- Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., ~292.08 g/mol) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <10 µg/mL indicating potency .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7); IC₅₀ values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity, particularly when addressing contradictory reports on reaction conditions?

- Methodological Answer : To resolve contradictions (e.g., solvent selection in vs. ):

- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) and identify interactions .

- Purification : Employ gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate high-purity (>98%) product .

Example optimization: Switching from DMF to DMA increases yield by 15% due to reduced byproduct formation .

Q. What strategies are effective in elucidating the mechanism of action when in vitro and in vivo data conflict?

- Methodological Answer : Address discrepancies via:

- Target engagement assays : Use SPR (surface plasmon resonance) to confirm binding affinity to hypothesized targets (e.g., bacterial DNA gyrase or PPAR-γ) .

- Metabolomic profiling : LC-MS-based analysis of treated cells/tissues to identify downstream biomarkers (e.g., ATP depletion in antimicrobial assays) .

- Knockout models : CRISPR-edited cell lines lacking the target protein to validate specificity .

Q. How can researchers resolve contradictions in spectral data interpretation for structural confirmation?

- Methodological Answer : For ambiguous NMR/IR signals:

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., pyrimidine vs. thiadiazole protons) .

- X-ray crystallography : Resolve tautomerism in the thiadiazole ring (e.g., enol-keto forms) .

- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G*) .

Q. What advanced techniques are used to study synergistic effects in combination therapies?

- Methodological Answer : For antimicrobial or anticancer synergy:

- Checkerboard assay : Calculate FIC index (Fractional Inhibitory Concentration) with standard drugs (e.g., fluconazole, doxorubicin) .

- Transcriptomics : RNA-seq to identify pathways modulated by the compound-drug combination (e.g., apoptosis genes in cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.